1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine
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Overview
Description
1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylmethylamine with a suitable triazole precursor under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazol-5-amine: Another triazole compound with similar structural features.
1-(Benzyl)-1H-1,2,3-triazol-4-yl: A triazole derivative with different substituents.
Uniqueness
1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine is unique due to its specific cyclohexyl and methyl substituents, which may confer distinct biological and chemical properties compared to other triazole compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H20N4 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(5-cyclohexyl-2-methyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C11H20N4/c1-8(12)11-13-10(14-15(11)2)9-6-4-3-5-7-9/h8-9H,3-7,12H2,1-2H3 |
InChI Key |
SHRXZZOBAZWAOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1C)C2CCCCC2)N |
Origin of Product |
United States |
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